Tricyclohexyl(methyl)stannane
Overview
Description
Tricyclohexyl(methyl)stannane is an organotin compound characterized by the presence of three cyclohexyl groups and one methyl group bonded to a central tin atom. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclohexyl(methyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organic halide with an organotin compound in the presence of a palladium catalyst. The general reaction conditions include the use of a palladium phosphine catalyst and a suitable solvent, such as tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Stille coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Tricyclohexyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert this compound to other organotin hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products:
Oxidation: Organotin oxides and hydroxides.
Reduction: Various organotin hydrides.
Substitution: Substituted organotin compounds.
Scientific Research Applications
Tricyclohexyl(methyl)stannane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tricyclohexyl(methyl)stannane involves its ability to form stable carbon-tin bonds, which are crucial in coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in organic halides to form new carbon-carbon bonds. The palladium catalyst facilitates the reaction by coordinating with the tin atom and the organic halide, promoting the transfer of the organic group from the tin to the halide .
Comparison with Similar Compounds
- Tributyltin chloride
- Triphenyltin chloride
- Trimethyltin chloride
Comparison: Tricyclohexyl(methyl)stannane is unique due to its three cyclohexyl groups, which provide steric hindrance and influence its reactivity. Compared to tributyltin chloride and triphenyltin chloride, this compound exhibits different reactivity patterns and stability. Its steric bulk can affect the rate and outcome of coupling reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tricyclohexyl(methyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.CH3.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOIFEACBCQMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310556 | |
Record name | Tricyclohexylmethylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35569-07-4 | |
Record name | Tricyclohexylmethylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35569-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, tricyclohexylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035569074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclohexylmethylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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